molecular formula C4H11ClN2O2 B6250536 4-amino-N-hydroxybutanamide hydrochloride CAS No. 26815-97-4

4-amino-N-hydroxybutanamide hydrochloride

Cat. No. B6250536
CAS RN: 26815-97-4
M. Wt: 154.6
InChI Key:
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Description

4-Amino-N-hydroxybutanamide hydrochloride, also known as 4-amino-5-hydroxy-N-butyl amide hydrochloride, is an organic compound that is widely used in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. In addition, 4-amino-N-hydroxybutanamide hydrochloride is also used in the synthesis of other compounds, such as N-alkyl amides, N-alkyl amines, and N-acyl amides.

Mechanism of Action

4-Amino-N-hydroxybutanamide hydrochloride acts as an acid catalyst in the reaction of various substrates. It increases the rate of the reaction by protonating the substrate, forming an intermediate that is more reactive than the starting material. This increased reactivity leads to faster reaction rates and higher yields of the desired product.
Biochemical and Physiological Effects
4-Amino-N-hydroxybutanamide hydrochloride has been shown to have an inhibitory effect on the enzyme acetylcholinesterase in vitro. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of cognitive processes such as memory, learning, and decision-making. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive performance.

Advantages and Limitations for Lab Experiments

4-Amino-N-hydroxybutanamide hydrochloride is a relatively inexpensive and easily accessible compound, making it ideal for use in the laboratory. Its low toxicity makes it safe to handle and store. Additionally, it is soluble in both aqueous and non-aqueous solvent systems, allowing for a wide range of applications. However, its low solubility in water can make it difficult to work with in some experiments.

Future Directions

Future research on 4-amino-N-hydroxybutanamide hydrochloride should focus on its potential therapeutic applications. For example, further studies should be conducted to determine the effects of this compound on cognitive performance in humans. Additionally, its inhibitory effect on the enzyme acetylcholinesterase should be further investigated to determine its potential therapeutic value in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Further research should also be conducted to explore the potential applications of 4-amino-N-hydroxybutanamide hydrochloride in the synthesis of novel pharmaceuticals and biopolymers.

Synthesis Methods

4-Amino-N-hydroxybutanamide hydrochloride is synthesized by the reaction of 4-amino-N-hydroxybutanamide hydrochloridedroxy-N-butyl amide with hydrochloric acid. This reaction produces the hydrochloride salt of the amide, which is then isolated by crystallization. The reaction can be carried out in either aqueous or non-aqueous solvent systems. The reaction is typically carried out at room temperature, although higher temperatures may be necessary to achieve higher yields.

Scientific Research Applications

4-Amino-N-hydroxybutanamide hydrochloride is used extensively in scientific research. It is used as a starting material in the synthesis of various pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. It is also used in the synthesis of N-alkyl amides, N-alkyl amines, and N-acyl amides. In addition, 4-amino-N-hydroxybutanamide hydrochloride has been used in the synthesis of peptides, nucleotides, and other biopolymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N-hydroxybutanamide hydrochloride involves the reaction of 4-aminobutanamide with hydroxylamine hydrochloride to form 4-amino-N-hydroxybutanamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-aminobutanamide", "hydroxylamine hydrochloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-aminobutanamide in water.", "Step 2: Add hydroxylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting solid and wash with water.", "Step 4: Dissolve the solid in water and add hydrochloric acid dropwise until the pH reaches 2-3.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the solid under vacuum to obtain 4-amino-N-hydroxybutanamide hydrochloride." ] }

CAS RN

26815-97-4

Product Name

4-amino-N-hydroxybutanamide hydrochloride

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.6

Purity

95

Origin of Product

United States

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